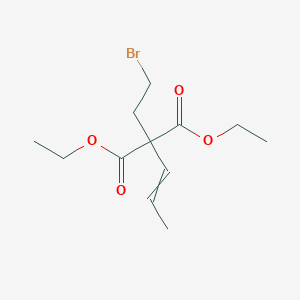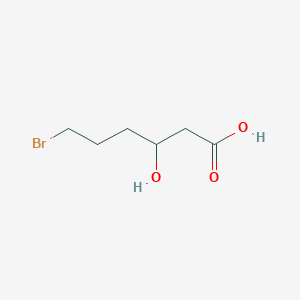
6-Bromo-3-hydroxyhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-hydroxyhexanoic acid is an organic compound with the molecular formula C6H11BrO3 It is a derivative of hexanoic acid, where a bromine atom is substituted at the 6th position and a hydroxyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 6-Bromo-3-hydroxyhexanoic acid can be achieved through several synthetic routes. One common method involves the ring-opening reaction of ε-caprolactone with hydrogen bromide. The reaction is carried out in an organic solvent, with the temperature maintained between 0°C and 100°C .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale reactors and controlled environments to ensure high purity and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-3-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-hydroxyhexanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3,6-dihydroxyhexanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
- Oxidation of the hydroxyl group results in the formation of 6-bromo-3-oxohexanoic acid.
- Reduction of the bromine atom leads to the formation of 3-hydroxyhexanoic acid.
- Substitution reactions yield 3,6-dihydroxyhexanoic acid.
Aplicaciones Científicas De Investigación
6-Bromo-3-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for bioactive molecules.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. For instance, the compound can act as an alkylating agent, modifying nucleophilic sites in biomolecules such as proteins and DNA. This modification can lead to changes in cellular functions and pathways, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
6-Bromohexanoic acid: Lacks the hydroxyl group at the 3rd position.
3-Hydroxyhexanoic acid: Lacks the bromine atom at the 6th position.
6-Chloro-3-hydroxyhexanoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 6-Bromo-3-hydroxyhexanoic acid is unique due to the presence of both the bromine atom and hydroxyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
126502-98-5 |
|---|---|
Fórmula molecular |
C6H11BrO3 |
Peso molecular |
211.05 g/mol |
Nombre IUPAC |
6-bromo-3-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H11BrO3/c7-3-1-2-5(8)4-6(9)10/h5,8H,1-4H2,(H,9,10) |
Clave InChI |
PRMNZQRHYSTJDR-UHFFFAOYSA-N |
SMILES canónico |
C(CC(CC(=O)O)O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


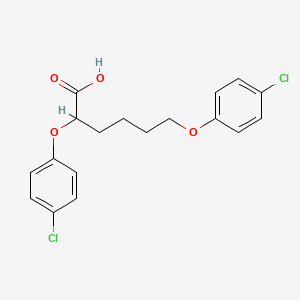
![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)


![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
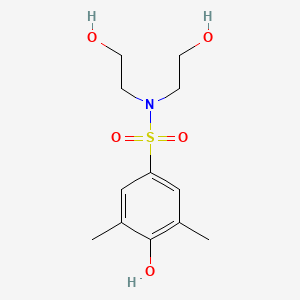

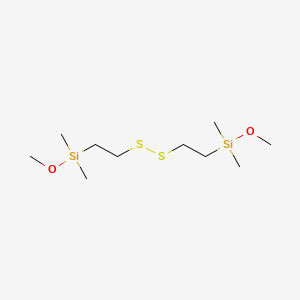
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)

![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)

